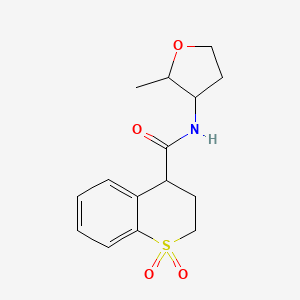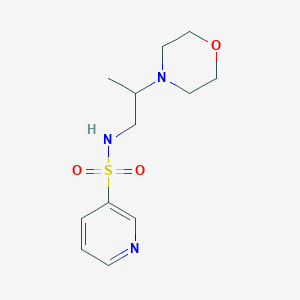
N-(2-methyloxolan-3-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyloxolan-3-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide: is a complex organic compound that features a thiochromene core structure with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyloxolan-3-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiochromene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with a sulfur source.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the 2-methyloxolan-3-yl Group: This step involves the alkylation of the amide nitrogen with a 2-methyloxolan-3-yl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiochromene core can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions using reducing agents like lithium aluminum hydride.
Substitution: The 2-methyloxolan-3-yl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the carboxamide to an amine.
Substitution: Introduction of various functional groups at the 2-methyloxolan-3-yl position.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Biological Probes: It can be used as a fluorescent probe for studying biological systems due to its potential fluorescence properties.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-methyloxolan-3-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
- N-(2-methyloxolan-3-yl)methyl-3-nitroaniline
- 2-(2-methyloxolan-3-yl)acetic acid
- N-(2-methyloxolan-3-yl)prop-2-enamide
Uniqueness: N-(2-methyloxolan-3-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide stands out due to its thiochromene core, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in materials science where stability and reactivity are crucial.
Properties
IUPAC Name |
N-(2-methyloxolan-3-yl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-10-13(6-8-20-10)16-15(17)12-7-9-21(18,19)14-5-3-2-4-11(12)14/h2-5,10,12-13H,6-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJFDWJGKPMUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NC(=O)C2CCS(=O)(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7054138.png)
![N-[4-[[4-(5-fluoropyridin-3-yl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7054152.png)
![1-[2-[4-(5-Fluoropyridin-3-yl)piperazin-1-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7054157.png)
![5-[(2,5-Dimethylpyrazol-3-yl)methylsulfamoyl]-2-methoxybenzoic acid](/img/structure/B7054158.png)
![1-[2-(4-Methylpiperazin-1-yl)-1-phenylethyl]-3-(2-methylsulfanylethyl)urea](/img/structure/B7054162.png)
![N-[2-[[[2,6-di(propan-2-yl)pyrimidin-4-yl]amino]methyl]cyclopentyl]methanesulfonamide](/img/structure/B7054187.png)
![N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B7054199.png)

![N-[1-(3,4-difluorophenyl)ethyl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methylpropanamide](/img/structure/B7054206.png)
![4-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-2-(methoxymethyl)-6-methylpyrimidine](/img/structure/B7054208.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7054209.png)
![1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea](/img/structure/B7054212.png)
![N'-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]oxamide](/img/structure/B7054227.png)
![1-(3-Methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine](/img/structure/B7054233.png)
